molecular formula C21H24N2O B12920083 2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one CAS No. 89721-13-1

2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one

Cat. No.: B12920083
CAS No.: 89721-13-1
M. Wt: 320.4 g/mol
InChI Key: YTUJPMLJBDKTIT-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one is a synthetic isoquinolinone derivative of interest in medicinal chemistry and biological research. Compounds based on the isoquinolin-1(2H)-one scaffold have been investigated for a range of potential therapeutic activities, positioning them as valuable chemical tools for basic scientific inquiry . Research into structurally similar analogs suggests potential utility in oncology research. Certain isoquinolinone derivatives have been reported to exhibit antitumor properties by disrupting cell cycle progression, specifically by inducing G2 phase arrest, and by activating apoptotic pathways in cancer cells . The molecular architecture of this compound, featuring a basic dimethylaminopropyl side chain, is common in pharmacologically active molecules and may influence its interaction with biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibit any form of personal use. Researchers are encouraged to consult the available safety data sheets and conduct their own characterization to confirm the compound's suitability for specific experimental protocols.

Properties

CAS No.

89721-13-1

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3-one

InChI

InChI=1S/C21H24N2O/c1-16-9-4-6-11-18(16)21-19-12-7-5-10-17(19)15-20(24)23(21)14-8-13-22(2)3/h4-7,9-12,15H,8,13-14H2,1-3H3

InChI Key

YTUJPMLJBDKTIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2CCCN(C)C

Origin of Product

United States

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one is a synthetic isoquinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H24N2O
  • Molecular Weight : 320.42 g/mol
  • IUPAC Name : this compound

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Analogues have been shown to interact with serotonin transporters (SERT), leading to modulation of serotonin levels in the brain, which is crucial for mood regulation .
  • Antimicrobial Activity : Some isoquinoline derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds derived from isoquinoline structures have shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating potent activity .

The biological activity of this compound can be attributed to its ability to:

  • Inhibit Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine by binding to their respective transporters, which enhances their availability in synaptic clefts .
  • Interact with Ion Channels : The presence of a dimethylamino group suggests potential interactions with various ion channels, influencing neuronal excitability and neurotransmission.

Study on Antidepressant Activity

A study focusing on the antidepressant properties of isoquinoline derivatives found that modifications at the dimethylamino position significantly enhanced SERT affinity. The compound demonstrated comparable efficacy to established antidepressants in preclinical models, suggesting its potential as a therapeutic agent for mood disorders .

Antimicrobial Efficacy Assessment

In a comprehensive evaluation of antimicrobial activities, derivatives of isoquinoline were tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.0195
Compound BBacillus mycoides0.0048
Compound CC. albicans0.039

These findings highlight the potential application of such compounds in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations on the Isoquinolinone Core

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 1: 2-methylphenyl; 2: 3-(dimethylamino)propyl C₂₁H₂₃N₂O 325.43 Potential CNS activity due to dimethylamino group; moderate lipophilicity
Impurity C(EP) 1: 4-fluorophenyl; 2: 3-(dimethylamino)propyl; 5: cyano C₂₁H₂₁FN₂O₂ 364.41 Fluorine enhances metabolic stability; cyano group increases polarity
2-(Methyl(pyridin-2-yl)amino)-3-(4-pentylphenyl)isoquinolin-1(2H)-one 1: 4-pentylphenyl; 2: methyl(pyridin-2-yl)amino C₂₆H₂₈N₃O 398.52 Pyridinyl amino group may improve solubility; pentyl chain increases lipophilicity
3,3-Diphenyl-3,4-dihydroisoquinolin-1(2H)-one 3: diphenyl (dihydro core) C₂₁H₁₇NO 299.37 Planar diphenyl system enhances π-stacking; reduced flexibility due to dihydro core
Key Observations :
  • Steric Hindrance : The diphenyl variant exhibits significant steric bulk, which could limit bioavailability but enhance receptor selectivity.

Preparation Methods

Isoquinolinone Core Formation

The isoquinolin-3(2H)-one scaffold is typically synthesized via cyclization reactions involving ortho-substituted benzaldehydes or benzoyl derivatives with amine-containing reagents. Literature on isoquinoline derivatives suggests that starting from 1,2-dihydroxybenzene derivatives or phthalic anhydride analogs, followed by amine condensation, can yield the isoquinolinone core efficiently.

Attachment of the 3-(Dimethylamino)propyl Side Chain

The 2-position functionalization with a 3-(dimethylamino)propyl group is often performed by nucleophilic substitution or alkylation reactions. For example, the isoquinolinone intermediate bearing a suitable leaving group (e.g., halogen) at the 2-position can be reacted with 3-(dimethylamino)propyl nucleophiles under basic or catalytic conditions to afford the target compound.

Representative Preparation Method from Literature

A representative synthetic approach adapted from related isoquinolinone derivatives involves:

Step Reagents & Conditions Description Yield (%)
1 Phthalic anhydride + 2-methylphenylamine, reflux in toluene with p-toluenesulfonic acid catalyst Formation of 1-(2-methylphenyl)isoquinolin-3(2H)-one core via condensation and cyclization 60-75%
2 Halogenation at 2-position (e.g., using phosphorus oxychloride) Introduction of a leaving group at 2-position for substitution 70-85%
3 Nucleophilic substitution with 3-(dimethylamino)propylamine under basic conditions Alkylation to attach the dimethylaminopropyl side chain 65-80%
4 Purification by column chromatography or recrystallization Isolation of pure 2-[3-(dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one -

Reaction Mechanisms and Catalysts

  • Cyclization : Acid-catalyzed condensation of phthalic anhydride derivatives with amines forms the isoquinolinone ring system.
  • Halogenation : Electrophilic substitution at the 2-position using reagents like phosphorus oxychloride or phosphorus oxybromide introduces a reactive halogen for further substitution.
  • Nucleophilic substitution : The halogenated intermediate undergoes nucleophilic attack by 3-(dimethylamino)propylamine, often facilitated by a base or under reflux conditions, to form the final product.

Optimization and Industrial Considerations

  • Use of base catalysts can improve yields and simplify purification by minimizing side reactions and avoiding formation of amine hydrochloride salts that complicate isolation.
  • Avoiding high-boiling solvents like xylene reduces energy consumption and degradation of sensitive intermediates during distillation.
  • Microwave-assisted synthesis has been reported to shorten reaction times and improve yields in related isoquinolinone derivatives, suggesting potential for process intensification.
  • Large-scale synthesis benefits from avoiding hazardous reagents such as n-butyllithium or trimethylboroxine, favoring safer and cost-effective reagents.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Phthalic anhydride, 2-methylphenylamine, 3-(dimethylamino)propylamine Commercially available or synthesized
Solvents Toluene, dichloromethane, acetic acid Choice depends on step and purification needs
Catalysts p-Toluenesulfonic acid, bases (e.g., triethylamine) Acid catalyzes cyclization; base facilitates substitution
Temperature Reflux (80-130 °C) Controlled to optimize reaction rate and selectivity
Reaction time 4-12 hours Microwave methods can reduce time significantly
Purification Column chromatography, recrystallization Silica gel chromatography with DCM/MeOH mixtures common
Yields 60-85% per step Overall yield depends on optimization

Summary of Research Findings

  • The preparation of this compound is well-established through classical organic synthesis involving condensation, halogenation, and nucleophilic substitution steps.
  • Improvements in catalyst choice and reaction conditions have enhanced yields and reduced purification complexity.
  • Microwave-assisted synthesis and safer reagent alternatives offer promising routes for scale-up and industrial production.
  • Purification typically requires chromatographic techniques due to the presence of closely related impurities and side products.

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